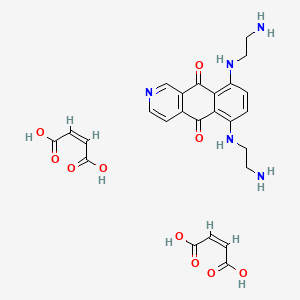

Pixantrone dimaleate

描述

匹多莫司二马来酸盐是一种实验性抗肿瘤药,是米托蒽醌的类似物,对心脏组织的毒性作用更小。它是一种拓扑异构酶 II 毒素和嵌入剂。 该化合物主要用于治疗复发性或难治性侵袭性非霍奇金淋巴瘤 .

准备方法

合成路线和反应条件

匹多莫司二马来酸盐通过一系列化学反应合成,这些反应涉及对蒽醌结构的修饰。

工业生产方法

匹多莫司二马来酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。 该过程包括使用特定的溶剂和试剂,然后进行纯化步骤,例如结晶和过滤 .

化学反应分析

反应类型

匹多莫司二马来酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。

还原: 匹多莫司二马来酸盐可以被还原,形成还原衍生物。

常见的试剂和条件

这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂。 反应通常在受控的温度和 pH 条件下进行,以确保生成所需的产物 .

形成的主要产物

科学研究应用

Treatment of Non-Hodgkin Lymphoma

-

Efficacy in Relapsed/Refractory NHL :

- Pixantrone has been evaluated in several clinical trials, notably the PIX301 study, which demonstrated its effectiveness as a monotherapy in patients with relapsed or refractory aggressive NHL. In this trial, pixantrone showed a complete response rate of 20% compared to 5.7% for physician's choice therapy .

- A retrospective analysis indicated that among patients treated with pixantrone, some achieved durable responses lasting over 400 days, irrespective of their previous treatment responses .

- Comparative Safety Profile :

Long-Term Response and Remission

A detailed case study involving 17 patients with aggressive NHL revealed that:

- The median age was 61 years, with most patients having received at least two prior therapies.

- Responses varied widely; however, durable responses were observed in several cases regardless of previous treatment outcomes.

- Notably, four patients remained progression-free for over 400 days following treatment with pixantrone .

Comparative Efficacy

| Drug | Complete Response Rate | Severe Cardiotoxicity Incidence | Other Side Effects |

|---|---|---|---|

| Pixantrone | 20% | Significantly lower than doxorubicin | Reduced infections and thrombocytopenia |

| Doxorubicin | Varies (typically higher) | High incidence | Febrile neutropenia common |

| Mitoxantrone | Varies | High incidence | Similar side effects as doxorubicin |

作用机制

匹多莫司二马来酸盐通过嵌入 DNA 和抑制拓扑异构酶 II 来发挥作用。这种作用导致蛋白-DNA 复合物的稳定,从而导致双链 DNA 断裂并抑制 DNA 复制。 该化合物独特的结构使其能够发挥这些作用,与其他蒽环类抗生素相比,心肌毒性降低 .

相似化合物的比较

类似化合物

米托蒽醌: 一种具有类似抗肿瘤特性的蒽醌,但心肌毒性更高。

阿霉素: 一种具有类似作用机制的蒽环类抗生素,但心肌毒性更严重。

阿米坦酮: 另一种具有显着抗肿瘤活性的蒽醌,但毒性更高

独特之处

匹多莫司二马来酸盐的独特之处在于它在治疗侵袭性非霍奇金淋巴瘤的同时,降低了心肌毒性。 它的结构允许有效地进行 DNA 嵌入和拓扑异构酶 II 抑制,副作用更少,使其成为其他蒽环类抗生素和蒽醌的很有希望的替代品 .

生物活性

Pixantrone dimaleate is a novel aza-anthracenedione compound that has garnered attention for its potential in treating relapsed or refractory aggressive non-Hodgkin lymphoma (NHL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile, particularly concerning cardiotoxicity.

Pixantrone exhibits a multifaceted mechanism of action:

- DNA Intercalation : Similar to anthracyclines, pixantrone intercalates into DNA, disrupting the normal function of nucleic acids. This interaction leads to nucleic acid compaction and stabilization of the DNA structure.

- Topoisomerase II Inhibition : Pixantrone acts as a topoisomerase II poison, stabilizing the transient protein-DNA complex, which results in double-strand breaks in DNA . However, the correlation between these breaks and cytotoxic potency remains unclear .

- Covalent Drug-DNA Adduct Formation : The compound is activated by formaldehyde to form stable covalent adducts with DNA. This reaction is both concentration and time-dependent, showing a significantly higher propensity for adduct formation compared to mitoxantrone .

Clinical Trials Overview

Pixantrone has been evaluated in multiple clinical trials, most notably the PIX301 study, which assessed its efficacy as a treatment for heavily pretreated patients with aggressive NHL. Key findings include:

- Complete Response Rates : In the PIX301 trial, 24% of patients achieved a complete response (CR) or unconfirmed complete response (CRu) with pixantrone .

- Long-Term Remission : Case studies indicate that some patients experienced durable responses and long-term remission, with several remaining progression-free for over 400 days following treatment .

Comparative Efficacy

A comparison of pixantrone with other chemotherapeutic agents reveals its competitive efficacy:

| Study | Treatment | CR Rate (%) | ORR (%) | PFS (months) | OS (months) |

|---|---|---|---|---|---|

| PIX301 | Pixantrone | 24 | 37.1 | 5.3 | Not reported |

| Comparator Arm | Various single-agent therapies | 5.7 | 14.3 | 2.6 | Not reported |

| Real-life Studies | Pixantrone Monotherapy | 10 | 24 | 2.0 | 3.4 |

Safety Profile

One of the significant advantages of pixantrone over traditional anthracyclines is its reduced cardiotoxicity:

- Cardiotoxicity Reduction : Pixantrone has been designed to minimize cardiotoxic effects while maintaining antineoplastic activity. It achieves this by reducing the formation of free radicals and cardiotoxic metabolites typically associated with anthracycline treatments .

- Mechanistic Insights : The compound's redox inactivity contributes to its lower cardiotoxic profile, as it does not bind iron or promote reactive oxygen species formation to the same extent as other agents .

Case Studies and Observations

Several case studies have highlighted the clinical utility of pixantrone:

- In one instance, a patient with diffuse large B-cell lymphoma (DLBCL) achieved CR after receiving pixantrone combined with rituximab, leading to long-term remission post-consolidation therapy .

- Another patient who relapsed after allogeneic stem cell transplantation also achieved CR with pixantrone without significant side effects .

属性

Key on ui mechanism of action |

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3] |

|---|---|

CAS 编号 |

144675-97-8 |

分子式 |

C21H23N5O6 |

分子量 |

441.4 g/mol |

IUPAC 名称 |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI 键 |

GORZTPPEWDXGBU-BTJKTKAUSA-N |

SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O |

外观 |

Brown to black solid powder |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO and water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione 6,9-AEA-BIQDO 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione BBR 2778 BBR-2778 BBR2778 pixantrone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。